molecular formula C11H10Cl2O B1603947 Cyclobutyl 2,5-dichlorophenyl ketone CAS No. 898791-18-9

Cyclobutyl 2,5-dichlorophenyl ketone

Cat. No. B1603947
M. Wt: 229.1 g/mol
InChI Key: UNVVXADOVGGKOB-UHFFFAOYSA-N
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Description

“Cyclobutyl 2,5-dichlorophenyl ketone” is a chemical compound with the molecular formula C11H10Cl2O . It has a molecular weight of 229.1 g/mol.


Molecular Structure Analysis

The molecular structure of “Cyclobutyl 2,5-dichlorophenyl ketone” consists of a cyclobutyl group attached to a 2,5-dichlorophenyl group via a ketone functional group . The InChI code for this compound is 1S/C11H10Cl2O/c12-8-4-5-10 (13)9 (6-8)11 (14)7-2-1-3-7/h4-7H,1-3H2 .

Scientific Research Applications

Synthesis and Chemical Reactions

Cyclobutyl 2,5-dichlorophenyl ketone and related compounds are often synthesized through complex chemical reactions that involve acylation, cyclization, and coupling processes. For example, the Suzuki-Miyaura coupling reaction has been utilized to efficiently couple ketones with arylboronates, indicating a method that could potentially apply to cyclobutyl 2,5-dichlorophenyl ketone for synthesizing more functionalized aromatic ketones (Ying Xia, Jianchun Wang, Guangbin Dong, 2018). Additionally, novel methods like the direct deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes underpin the versatility of ketones in organic synthesis (Muliang Zhang, J. Xie, Chengjian Zhu, 2018).

Catalysis and Material Science

In the realm of catalysis, certain complexes have been developed to catalyze the hydrogen transfer process of ketones, suggesting potential applications in transforming cyclobutyl 2,5-dichlorophenyl ketone into other valuable chemical products with high selectivity and efficiency (Claire Thoumazet, M. Melaimi, L. Ricard, F. Mathey, P. Floch, 2003).

Pharmaceutical and Biological Research

While the direct mention of cyclobutyl 2,5-dichlorophenyl ketone in pharmaceutical and biological research is scarce, the methodologies used in synthesizing and manipulating similar ketone compounds hint at the possibility of drug synthesis and development. For instance, ketone compounds have been synthesized through various innovative methods, offering potential pathways for creating novel therapeutic agents (N. Zekri, R. Fareghi‐Alamdari, B. Momeni-Fard, 2020).

properties

IUPAC Name

cyclobutyl-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVVXADOVGGKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642548
Record name Cyclobutyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2,5-dichlorophenyl ketone

CAS RN

898791-18-9
Record name Cyclobutyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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